molecular formula C13H11ClN2S B14216020 2-Amino-5-chloro-N-phenylbenzene-1-carbothioamide CAS No. 823195-46-6

2-Amino-5-chloro-N-phenylbenzene-1-carbothioamide

Cat. No.: B14216020
CAS No.: 823195-46-6
M. Wt: 262.76 g/mol
InChI Key: RYJYDUMSXGGVJR-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-N-phenylbenzene-1-carbothioamide is a chemical compound with the molecular formula C13H10ClN2S. This compound is known for its unique structure, which includes an amino group, a chloro substituent, and a phenyl group attached to a benzene ring with a carbothioamide functional group. It has applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-N-phenylbenzene-1-carbothioamide typically involves the reaction of 2-amino-5-chlorobenzophenone with thiourea. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-N-phenylbenzene-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-chloro-N-phenylbenzene-1-carbothioamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the synthesis of benzodiazepines.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-N-phenylbenzene-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chlorobenzophenone: A precursor in the synthesis of 2-Amino-5-chloro-N-phenylbenzene-1-carbothioamide.

    2-Amino-5-chlorobenzonitrile: Another related compound with similar structural features.

    2-Amino-5-chlorobenzamide: Shares the amino and chloro substituents but differs in the functional group.

Uniqueness

This compound is unique due to its carbothioamide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

823195-46-6

Molecular Formula

C13H11ClN2S

Molecular Weight

262.76 g/mol

IUPAC Name

2-amino-5-chloro-N-phenylbenzenecarbothioamide

InChI

InChI=1S/C13H11ClN2S/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17)

InChI Key

RYJYDUMSXGGVJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)C2=C(C=CC(=C2)Cl)N

Origin of Product

United States

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